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5-[(2,4-Difluorophenyl)methyl]-1,3-

thiazol-2-amine

Cat. No.: B15087666

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold stands as a

privileged structure, forming the core of numerous compounds with a wide array of biological

activities, including anticancer and anti-inflammatory properties.[1] The precise three-

dimensional arrangement of atoms within these molecules, elucidated through X-ray

crystallography, is paramount to understanding their structure-activity relationships (SAR) and

designing more potent and selective therapeutic agents.

This guide focuses on the structural analysis of 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-
amine, a compound of significant interest due to its combination of the versatile 2-

aminothiazole core and the electron-withdrawing difluorophenyl moiety. While a public

crystallographic structure for this specific molecule is not currently available, this guide provides

a comparative analysis of closely related structures. By examining the crystallographic data of

analogous compounds, we can infer key structural features and intermolecular interactions that

likely govern the behavior of our target molecule.
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Comparative Analysis of Structurally Related
Compounds
To provide a framework for understanding the potential solid-state conformation of 5-[(2,4-
Difluorophenyl)methyl]-1,3-thiazol-2-amine, we will compare the crystallographic data of two

related molecules: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide and 5-(2,4-

Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. These compounds share key structural

motifs with our target, namely the substituted thiazole/thiadiazole ring and a di-substituted

phenyl ring.

Parameter
N-(5-Chloro-1,3-thiazol-2-
yl)-2,4-
difluorobenzamide[2]

5-(2,4-
Dichlorophenoxymethyl)-1,
3,4-thiadiazol-2-amine[3]

Molecular Formula C10H5ClF2N2OS C9H7Cl2N3OS

Crystal System Triclinic Monoclinic

Space Group P-1 P21/c

Unit Cell Dimensions

a = 6.929(2) Å, b = 7.330(2) Å,

c = 12.179(4) Å, α =

101.669(3)°, β = 98.277(3)°, γ

= 111.796(3)°

a = 16.012(3) Å, b =

6.5840(13) Å, c = 11.225(2) Å,

β = 105.65(3)°

Key Hydrogen Bonds
N—H···N hydrogen bonds

forming inversion dimers.

N—H···N hydrogen bonding

linking molecules into chains.

Dihedral Angle
41.2 (2)° between the thiazole

and benzene rings.

21.5 (2)° between the

thiadiazole and benzene rings.

Insights from Comparison:

The crystallographic data reveals that both comparative structures exhibit intermolecular

hydrogen bonding involving the nitrogen atoms of the heterocyclic rings. This is a common and

critical interaction in the crystal packing of 2-aminothiazole derivatives, often forming dimers or

chains that stabilize the crystal lattice.[4][5] The dihedral angle between the aromatic rings is

another crucial parameter, influencing the overall molecular conformation. The observed
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variation in this angle between the two examples highlights the impact of different substituents

and linking groups on the molecule's three-dimensional shape. For 5-[(2,4-
Difluorophenyl)methyl]-1,3-thiazol-2-amine, we can anticipate that similar N—H···N

hydrogen bonding patterns will be present, and the flexibility of the methylene linker may allow

for a range of dihedral angles between the thiazole and difluorophenyl rings.

Visualizing the Path to a Crystal Structure
The process of determining a molecule's crystal structure is a multi-step workflow. The

following diagram illustrates the typical experimental pipeline for single-crystal X-ray diffraction.

Synthesis & Purification

Crystal Growth

X-ray Diffraction Structure Solution & Refinement

Chemical Synthesis Purification (e.g., Recrystallization, Chromatography) Solvent Screening

Vapor Diffusion

Slow Evaporation

Crystal Mounting Data Collection (Diffractometer) Structure Solution (e.g., Direct Methods) Refinement Validation & Deposition (e.g., CCDC)

Click to download full resolution via product page

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol for Small Molecule
Crystallography
The following provides a detailed, step-by-step methodology for obtaining single-crystal X-ray

diffraction data for a small organic molecule like 5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-
amine.

1. Synthesis and Purification:

Rationale: The purity of the starting material is critical for obtaining high-quality crystals.

Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to
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disorder and poor diffraction.

Protocol:

Synthesize the target compound using established organic chemistry methods.

Purify the crude product using an appropriate technique, such as column chromatography

or recrystallization, to achieve >98% purity as determined by NMR and LC-MS.

2. Crystal Growth:

Rationale: The goal is to grow single crystals of sufficient size and quality for diffraction. This

often requires screening various conditions.

Protocol:

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g.,

ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a

loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent.

Place this solution in a small, open vial inside a larger, sealed container with a more

volatile anti-solvent. The anti-solvent will slowly diffuse into the compound's solution,

reducing its solubility and promoting crystallization.

3. Crystal Mounting and Data Collection:

Rationale: A single, well-defined crystal is selected and mounted on the diffractometer for

data collection.

Protocol:

Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension)

with well-defined faces and no visible cracks.
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Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low

temperatures) and a cryo-loop.

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

Collect diffraction data by rotating the crystal in the X-ray beam and recording the

diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100

K) to minimize thermal motion of the atoms.

4. Structure Solution and Refinement:

Rationale: The collected diffraction data is used to solve the crystal structure and refine the

atomic positions.

Protocol:

Process the raw diffraction data to obtain a set of structure factors.

Solve the phase problem using direct methods or Patterson methods to obtain an initial

model of the crystal structure.

Refine the atomic coordinates, and thermal parameters against the experimental data

using least-squares methods.

Locate and refine hydrogen atoms from the difference Fourier map or place them in

calculated positions.

Validate the final structure using software like PLATON and deposit the data in a public

database such as the Cambridge Structural Database (CSD).[6]

Potential Molecular Interactions and Biological
Relevance
The 2-aminothiazole scaffold is a known "hinge-binder" in many protein kinases, where the

amino group and the thiazole nitrogen form key hydrogen bonds with the protein's hinge region.

The difluorophenyl group can engage in various non-covalent interactions, including

hydrophobic interactions and halogen bonds, which can enhance binding affinity and selectivity.
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Caption: Potential interactions of the target molecule within a protein kinase active site.

By understanding the crystallographic features of related compounds and employing robust

experimental protocols, researchers can unlock the structural secrets of novel 2-aminothiazole

derivatives, paving the way for the rational design of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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